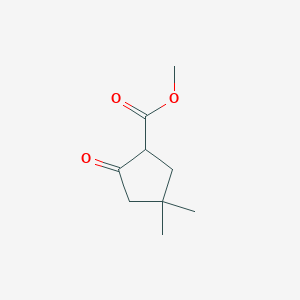

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Description

Properties

IUPAC Name |

methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2)4-6(7(10)5-9)8(11)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEUDAXDKUDFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472778 | |

| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOPENTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60585-44-6 | |

| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOPENTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate physical properties

Content Type: Technical Reference Guide Subject: CAS 60585-44-6 | Physicochemical Properties & Synthetic Utility Audience: Synthetic Chemists, Process Development Scientists[1][2][3]

Executive Summary

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS 60585-44-6) is a specialized

This guide characterizes the molecule’s physical constants, tautomeric behavior, and handling protocols, providing a grounded reference for its use in high-precision organic synthesis.

Chemical Identity & Structural Analysis[2][5][6][7]

| Parameter | Specification |

| IUPAC Name | Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate |

| CAS Number | 60585-44-6 |

| Molecular Formula | |

| Molecular Weight | 170.21 g/mol |

| SMILES | CC1(C)CC(C(=O)OC)C(=O)C1 |

| Structural Class | Cyclic |

Stereochemical Context

While the C4 position bears a gem-dimethyl group (achiral), the C1 position is a stereocenter. Synthetic preparations typically yield a racemate. However, due to the high acidity of the C1 proton (

Physicochemical Properties[1][2][4][6][7][9][10][11][12]

The following data aggregates experimental values and high-confidence predictive models essential for process design.

Table 1: Physical Constants

| Property | Value | Technical Note |

| Physical State | Liquid | Colorless to pale yellow/violet depending on trace oxidation.[4] |

| Boiling Point | 55–60 °C @ 1–2 Torr | High vacuum required for distillation to avoid thermal decomposition/decarboxylation. |

| Density | Predicted. Useful for volumetric dosing in flow chemistry. | |

| Refractive Index | Estimated based on structural analogs. | |

| Flash Point | > 79 °C | Combustible. Class IIIA liquid.[5] |

| Solubility (Water) | Negligible | Hydrophobic gem-dimethyl group reduces aqueous solubility compared to parent ester. |

| Solubility (Organic) | High | Miscible with MeOH, DCM, THF, Toluene, EtOAc. |

| Acidity ( | Acidic |

Senior Scientist Insight: Keto-Enol Tautomerism

A critical "self-validating" aspect of working with CAS 60585-44-6 is understanding its tautomeric equilibrium. Like all cyclic

-

Keto Form: Favored in polar protic solvents (e.g., Methanol) which disrupt internal H-bonds.

-

Enol Form: Favored in non-polar aprotic solvents (e.g.,

, Toluene) and the neat liquid state.

Diagnostic Implication: In

Figure 1: Tautomeric equilibrium and activation to the enolate. The enol form is stabilized by a 6-membered intramolecular hydrogen bond between the ester carbonyl and the enol hydroxyl.

Synthesis & Reactivity Workflow

The synthesis of CAS 60585-44-6 typically proceeds via the Dieckmann Condensation of dimethyl 3,3-dimethyladipate. Understanding this pathway is crucial for identifying common impurities, such as the uncyclized diester or O-alkylated byproducts.

Primary Reactivity Modes

- -Alkylation: The C1 position is the primary nucleophilic site upon deprotonation. The gem-dimethyl group at C4 introduces steric hindrance, directing alkylation away from the ring face hindered by the methyls (stereoselective control).

-

Decarboxylation (Krapcho): Heating with LiCl/DMSO removes the ester group to yield 3,3-dimethylcyclopentanone.

-

Robinson Annulation: Reacts with methyl vinyl ketone (MVK) to form fused bicyclic systems (hydrindanes).

Figure 2: Synthesis from acyclic precursor and primary downstream transformations.

Handling, Stability & Safety

Storage Protocols

-

Oxidation Sensitivity: The

-carbon is susceptible to autoxidation over time. Store under an inert atmosphere (Nitrogen or Argon). -

Hydrolysis: Moisture sensitive. The ester bond can hydrolyze to the

-keto acid, which spontaneously decarboxylates. Store in tightly sealed containers at 2–8 °C.

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

H227: Combustible liquid (if flash point < 93°C, varies by jurisdiction).

PPE Recommendation: Nitrile gloves are sufficient for short contact. Use a chemical fume hood to avoid inhalation of vapors, which may possess a distinct, pungent ester odor.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789638, Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate. Retrieved January 28, 2026 from [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism: Key Points and Mechanism. Retrieved January 28, 2026 from [Link]

Sources

- 1. Product Search - BuyersGuideChem [buyersguidechem.com]

- 2. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | C9H14O3 | CID 11789638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemsigma International Co., Ltd. [chemsigma.com]

- 4. 4,4-二甲基-2-氧代环戊基甲酸甲酯 CAS#: 60585-44-6 [m.chemicalbook.com]

- 5. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 [chemicalbook.com]

- 6. chemos.de [chemos.de]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pentachemicals.eu [pentachemicals.eu]

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate IUPAC name and synonyms

[1]

Executive Summary

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 60585-44-6) is a functionalized

Nomenclature & Chemical Identity

IUPAC Name Breakdown

The systematic name Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is derived as follows:

-

Principal Functional Group: Carboxylate ester (Priority > Ketone). The carbon ring atom attached to the ester group is designated C1 .

-

Numbering Direction: Numbering proceeds toward the ketone to assign it the lowest possible locant. Thus, the ketone is at C2 .

-

Substituents: Two methyl groups are located at C4 .

-

Stereochemistry: The C1 position is chiral. While the synthetic product is typically a racemate, the keto-enol tautomerism at C1 renders the stereocenter labile under basic conditions.

Synonyms & Identifiers

| Type | Identifier / Name |

| Common Name | Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate |

| Systematic Name | Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate |

| Inverted Name | Cyclopentanecarboxylic acid, 4,4-dimethyl-2-oxo-, methyl ester |

| CAS Number | 60585-44-6 |

| PubChem CID | 11789638 |

| SMILES | COC(=O)C1CC(C)(C)CC1=O |

| InChI Key | XWEUDAXDKUDFMQ-UHFFFAOYSA-N |

Physicochemical Profile

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 170.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure |

| Boiling Point | 55–60 °C | @ 1–2 Torr (Vacuum Distillation) |

| Density | 1.055 g/cm³ | Predicted |

| Flash Point | >110 °C | Estimate based on homologs |

| Solubility | Soluble in MeOH, DCM, Toluene | Immiscible with water |

| pKa | ~11–12 |

Synthesis & Manufacturing Protocols

Method A: Dieckmann Condensation (Industrial Standard)

The most robust synthesis involves the intramolecular Claisen (Dieckmann) condensation of dimethyl 3,3-dimethyladipate (dimethyl 3,3-dimethylhexanedioate). This route is preferred for its scalability and use of inexpensive reagents.

Reaction Logic:

-

Base Selection: Sodium methoxide (NaOMe) is used to match the ester group, preventing transesterification byproducts.

-

Solvent: Toluene is preferred to allow azeotropic removal of methanol, driving the equilibrium forward.

-

Regioselectivity: The gem-dimethyl group at C3 of the adipate precursor directs cyclization to favor the formation of the 5-membered ring with the specific 4,4-dimethyl pattern.

Experimental Protocol

-

Setup: Flame-dried 3-neck flask equipped with a mechanical stirrer and reflux condenser.

-

Reagents: Suspend NaOMe (1.1 equiv) in anhydrous Toluene.

-

Addition: Add Dimethyl 3,3-dimethyladipate (1.0 equiv) dropwise at reflux.

-

Workup: Acidify with glacial acetic acid (to prevent decarboxylation observed with strong mineral acids). Extract with Et2O, wash with brine, and dry over MgSO4.

-

Purification: Vacuum distillation (55–60 °C @ 1 Torr).

Method B: Diazo Ring Contraction (Specialized)

For high-value applications requiring specific isotopic labeling or avoiding adipate precursors, a Wolff rearrangement-based ring contraction of 5,5-dimethyl-2-diazo-1,3-cyclohexanedione can be employed.

Figure 1: Synthetic workflow via Dieckmann Condensation.[3]

Reactivity & Applications in Drug Discovery

The compound serves as a bifunctional linchpin , offering two distinct sites for chemical modification:

-

C1 (Alpha-Carbon): Highly nucleophilic after deprotonation; suitable for alkylation.

-

C2 (Ketone): Electrophilic; suitable for reduction, Grignard addition, or condensation.

Case Study 1: MEK Inhibitor Synthesis

In the development of substituted pyridinone MEK inhibitors (used in oncology), this scaffold is used to introduce the cyclopentyl ring.

-

Mechanism: The

-keto ester undergoes a Wittig-like reaction or condensation with tributyl(2-methoxy-2-oxoethyl)phosphonium bromide to extend the carbon chain while retaining the ring structure. -

Role: The 4,4-dimethyl group locks the conformation of the ring, improving the binding affinity of the inhibitor to the allosteric pocket of the MEK enzyme.

Case Study 2: Sepiapterin Reductase (SPR) Inhibitors

Used in the synthesis of novel analgesics targeting the BH4 pathway.

-

Protocol: The keto group is often reduced or reductively aminated to link the cyclopentyl core to heteroaryl scaffolds. The gem-dimethyl group prevents metabolic oxidation at the otherwise vulnerable C4 position.

Reactivity Diagram

Figure 2: Divergent reactivity profile of the scaffold.

Safety & Handling (GHS)[3]

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The compound is hygroscopic and sensitive to oxidation over prolonged periods.

References

-

PubChem. "Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (CID 11789638)." National Library of Medicine. Link

-

SynQuest Laboratories. "Safety Data Sheet: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate." SynQuest Labs Database. Link

-

Google Patents. "WO2017059191A1 - Heteroaryl derivatives as sepiapterin reductase inhibitors." World Intellectual Property Organization. Link

-

Google Patents. "US9617261B2 - Substituted pyridinone compounds as MEK inhibitors." United States Patent and Trademark Office. Link

-

Nanyang Technological University. "Bioinspired reactions in the synthesis of complex molecules." NTU Digital Repository. Link

Technical Guide: Synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

The following technical guide details the synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 59963-71-6), a critical intermediate in the construction of terpenes, prostaglandins, and functionalized cyclopentane scaffolds.

Executive Summary

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate is a bifunctional

This guide prioritizes the Dieckmann Condensation of Dimethyl 3,3-dimethyladipate as the primary, scalable industrial route. It also details the de novo synthesis of the adipate precursor from Dimedone , ensuring a complete supply chain narrative. A secondary route via direct carboxylation is provided for small-scale optimization.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into accessible precursors. The strategic bond disconnection occurs at the C1–C5 bond of the cyclopentane ring, revealing a linear diester precursor.

Figure 1: Retrosynthetic logic flow from target to commodity starting material.

Primary Route: Dieckmann Condensation

This route is favored for its atom economy, scalability, and the thermodynamic stability of the 5-membered ring product.

Phase 1: Precursor Synthesis (Dimedone Adipate)

Commercially available dimethyl 3,3-dimethyladipate can be expensive. For large-scale campaigns, it is synthesized from Dimedone (5,5-dimethyl-1,3-cyclohexanedione).

Step 1: Reduction to 3,3-Dimethylcyclohexanone

-

Reagents: H₂, Pd/C (5%), Methanol.

-

Conditions: 3-5 bar H₂, RT to 40°C.

-

Mechanism: Catalytic hydrogenation of the enone system.[1]

-

Yield: >90%.

Step 2: Oxidative Cleavage to 3,3-Dimethyladipic Acid

-

Reagents: 50-60% HNO₃, Ammonium Metavanadate (cat.), Copper (II) (cat.).[2]

-

Conditions: 60–80°C. Caution: Exothermic evolution of NOx.

-

Mechanism: Oxidative ring opening of the ketone. The gem-dimethyl group directs cleavage away from the hindered side, but symmetry in the precursor ensures the correct linear diacid is formed (3,3-dimethylhexanedioic acid).

Step 3: Esterification

-

Reagents: Methanol (excess), H₂SO₄ (cat.).

-

Conditions: Reflux (65°C) with water removal (Dean-Stark or molecular sieves).

-

Product: Dimethyl 3,3-dimethyladipate .

Phase 2: The Dieckmann Condensation (Ring Closure)

This is the critical step. The regioselectivity is governed by sterics; the enolate forms preferentially at the less hindered C5 position (alpha to ester, gamma to gem-dimethyl) rather than the hindered C2 position (alpha to ester, alpha to gem-dimethyl).

Reaction Logic:

-

Base Selection: Sodium Methoxide (NaOMe) is used to match the ester group, preventing transesterification byproducts.

-

Solvent: Toluene is preferred over methanol to allow for higher reaction temperatures (110°C) and the continuous removal of methanol (azeotrope) to drive the equilibrium forward.

Experimental Protocol

Scale: 100 mmol basis.

-

Setup: Dry 500 mL 3-neck flask, mechanical stirrer, addition funnel, and Dean-Stark trap (or distillation head).

-

Base Suspension: Charge Sodium Methoxide (1.1 eq, 5.94 g) and anhydrous Toluene (150 mL). Heat to 80°C.

-

Addition: Mix Dimethyl 3,3-dimethyladipate (1.0 eq, 20.2 g) with 20 mL Toluene. Add dropwise over 45–60 minutes.

-

Observation: The mixture will thicken as the sodium enolate salt precipitates.

-

-

Reaction: Heat to reflux (110°C). Distill off the methanol/toluene azeotrope. Continue until methanol evolution ceases (approx. 2–4 hours).

-

Quench: Cool to 10°C. Acidify with Glacial Acetic Acid (1.2 eq) or dilute HCl until pH ~6.

-

Workup: Add water (100 mL). Separate organic layer.[3] Extract aqueous layer with Toluene or EtOAc.

-

Purification: Wash combined organics with Brine, dry over MgSO₄, and concentrate. Distill under reduced pressure (approx. 85–90°C at 2 mmHg).

Yield Expectation: 75–85%.

Mechanism Visualization

The following diagram illustrates the regioselective cyclization pathway.

Figure 2: Mechanistic pathway highlighting the steric control that favors the 4,4-dimethyl isomer.

Secondary Route: Direct Carboxylation

For laboratories where the cyclic ketone 4,4-dimethylcyclopentanone is already available, direct carboxylation is a viable alternative.

Reagents:

-

Substrate: 4,4-dimethylcyclopentanone.

-

Reagent: Dimethyl Carbonate (DMC) (Acts as both solvent and reagent).

-

Base: Sodium Hydride (NaH) or Sodium Methoxide.

Protocol:

-

Suspend NaH (2.0 eq) in dry DMC (excess, 5–10 vol).

-

Add ketone dropwise at reflux.[3]

-

Reflux for 2–3 hours.

-

Note: This route avoids the synthesis of the adipate but requires careful handling of NaH and potentially expensive starting ketone. It is generally less atom-efficient than the Dieckmann route for large batches.

Comparison of Methods

| Feature | Route 1: Dieckmann Condensation | Route 2: Direct Carboxylation |

| Starting Material | Dimethyl 3,3-dimethyladipate | 4,4-Dimethylcyclopentanone |

| Cost Efficiency | High (Precursors are cheap) | Moderate (Ketone is costly) |

| Scalability | Excellent (Industrial Standard) | Good (Lab scale) |

| Regioselectivity | High (Sterically driven) | Moderate (Requires thermodynamic control) |

| Safety Profile | Methanol/Toluene handling | H₂ gas evolution (if NaH used) |

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, monitor the following:

-

Anhydrous Conditions: The Dieckmann condensation is reversible. Water will hydrolyze the ester or the product. Toluene must be dry (<500 ppm H₂O).

-

Methanol Removal: The reaction equilibrium constant is near unity. Continuous distillation of methanol is mandatory to drive the reaction to completion.

-

Temperature Control: Maintain internal temperature >100°C during the reaction phase to ensure azeotropic distillation.

-

Acidification: The product exists as an enolate salt in the reaction mixture. Acidification must be done carefully to avoid decarboxylation (which occurs if heated in acidic aqueous media). Keep the quench temperature <20°C.

References

-

Dieckmann Condensation Overview

- Title: The Dieckmann Condens

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Precursor Synthesis (Adipic Acid Derivatives)

-

Carboxylation with Dimethyl Carbonate

- Title: The reactions of dimethyl carbonate and its deriv

- Source: Green Chemistry (RSC).

-

URL:[Link]

- Title: Methyl 2-oxocyclopentanecarboxylate in Natural Product Synthesis.

Sources

- 1. WO2010043522A1 - Synthesis of green ketone intermediate - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis routes of 4,4-Dimethylcyclohexanone [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The oxidation of cyclohexanol by nitric acid | Class experiment | RSC Education [edu.rsc.org]

Safety, Handling, and Storage of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Technical Guidance for Research & Development

Executive Summary

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 60585-44-6) is a specialized

While classified as a moderate hazard (Irritant), its utility in drug development demands rigorous handling protocols to maintain high purity (>97%) and prevent hydrolytic degradation.[2] This guide synthesizes safety data with practical laboratory workflows to ensure personnel safety and compound integrity.

Physicochemical & Hazard Profile

The following data consolidates physicochemical properties and GHS classifications. Researchers must treat this substance as a Combustible Liquid capable of causing reversible but significant tissue irritation.[2]

Table 1: Chemical & Safety Specifications

| Parameter | Specification | Notes |

| CAS Number | 60585-44-6 | |

| Formula | MW: 170.21 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~105–110 °C (at 19 mmHg) | Estimated based on analogs |

| Flash Point | > 93 °C (> 200 °F) | Class IIIB Combustible Liquid |

| Density | ~1.14 g/mL | Denser than water |

| Solubility | Organic solvents (DCM, EtOAc) | Immiscible in water (hydrolyzes slowly) |

| GHS Signal | WARNING | |

| Hazard Codes | H315, H319, H335 | Skin, Eye, & Respiratory Irritant |

| Reactivity | Susceptible to hydrolysis & decarboxylation |

Expert Insight: The flash point indicates this material requires pre-heating to ignite, but in a high-vacuum distillation setup (common for purification), leaks can create explosive vapor-air mixtures.[2] Always vent vacuum pumps to a fume hood.[2]

Strategic Handling & Synthesis Protocols

The Reactivity Context

As a

-

Risk of Hydrolysis: Moisture access leads to ester hydrolysis, followed by spontaneous decarboxylation, yielding 3,3-dimethylcyclopentanone.[2]

-

Base Sensitivity: Strong bases (NaH, LDA) used in alkylation will generate enolates.[2] Exothermic runaway is a risk if addition rates are uncontrolled.[2]

Safe Transfer Workflow

To maintain anhydrous conditions and prevent exposure, use positive-pressure transfer techniques.[2]

Figure 1: Inert atmosphere transfer workflow to prevent moisture-induced hydrolysis.[2]

Weighing and Dispensing[2]

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[2]

-

Ventilation: All handling must occur inside a certified chemical fume hood.[2]

-

Technique:

Storage & Stability Logic

Proper storage is not just about safety; it is about preserving the "chemical potential" of the molecule for downstream synthesis.[2]

Environmental Control[2][10]

-

Temperature: Refrigerate (2–8 °C) . While stable at room temperature for short periods, long-term storage at ambient conditions promotes slow transesterification or hydrolysis if seals are imperfect.[2]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2] Oxygen is less of a concern than moisture.[2]

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential Lewis acid-catalyzed decomposition.[2]

Storage Decision Matrix

Figure 2: Decision logic for storage conditions based on usage timeline.

Emergency Response & Disposal

Spill Management

-

Small Spills (<10 mL): Absorb with vermiculite or dry sand.[2] Do not use sawdust (combustible).[2] Wipe area with acetone, followed by soap and water.[2]

-

Large Spills: Evacuate the immediate area.[2] Personnel wearing respirators (organic vapor cartridges) should contain the spill.[2]

Fire Fighting

-

Media: Carbon dioxide (

), dry chemical powder, or alcohol-resistant foam.[2] -

Warning: Do not use a solid water stream; it may scatter the burning liquid (density ~1.14 g/mL means it may sink or mix poorly depending on agitation).[2]

Disposal (Regulatory Compliance)

-

Classification: Dispose of as Halogen-free Organic Solvent Waste .[2]

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789638, Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate. Retrieved from [Link]

Sources

- 1. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | C9H14O3 | CID 11789638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.fr [fishersci.fr]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate: A Technical Monograph

The following technical guide details the structural properties, synthesis, and application of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate , a versatile

Executive Summary & Structural Identity

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 60585-44-6 ) is a cyclic

Unlike its isomer (the 3,3-dimethyl derivative), the 4,4-dimethyl variant places the steric bulk of the methyl groups distal to the reactive

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate |

| CAS Number | 60585-44-6 |

| Molecular Formula | |

| Molecular Weight | 170.21 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 95–100 °C (at 10 mmHg) |

| Key Functional Groups | Ketone (C2), Methyl Ester (C1), Gem-dimethyl (C4) |

Synthetic Pathways and Regiocontrol[1][2]

The synthesis of this scaffold requires precise regiochemical control to distinguish it from the thermodynamically competitive 3,3-dimethyl isomer. Two primary routes are established: the Regioselective Dieckmann Condensation (Industrial) and the Wolff Rearrangement (High-Precision).

Route A: Regioselective Dieckmann Condensation

The most scalable route involves the intramolecular cyclization of Dimethyl 3,3-dimethyladipate (Dimethyl 3,3-dimethylhexanedioate).[1][2] The success of this reaction hinges on the kinetic preference for enolization at the less hindered

-

Reagent: Sodium Methoxide (NaOMe) in Toluene or Methanol.[2]

-

Mechanism:

-

Enolization: Base abstracts a proton.[2][3] There are two potential sites: C2 (hindered by adjacent gem-dimethyl) and C5 (unhindered).[2]

-

Cyclization: The enolate at C5 attacks the C1 ester carbonyl.

-

Result: Formation of the C1-C5 bond yields the 4,4-dimethyl product.[1][2] (Attack from C2 would yield the 3,3-dimethyl isomer).[1][2]

-

Mechanistic Visualization (Dieckmann Regioselectivity)

The following diagram illustrates the critical pathway selection:

Caption: Regioselective pathway favoring the 4,4-dimethyl isomer via C5-enolization due to steric factors.[1][2]

Route B: Wolff Rearrangement (Ring Contraction)

For high-purity applications where isomeric separation is difficult, a ring contraction strategy is employed.[1][2]

-

Precursor: 5,5-dimethyl-2-diazo-1,3-cyclohexanedione.[1][2][4]

-

Conditions:

(Photolysis) or Heat in Methanol.[2] -

Mechanism: Formation of a ketene intermediate which is trapped by methanol to contract the 6-membered ring into the 5-membered

-keto ester.[1][2]

Reactivity Profile & Experimental Protocols

The utility of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate lies in its dual electrophilic/nucleophilic nature.[1][2]

Keto-Enol Tautomerism

Like all

-

Keto Form: Favored in polar aprotic solvents (DMSO, DMF).[1][2]

-

Enol Form: Stabilized by intramolecular hydrogen bonding in non-polar solvents (

, Benzene).[1][2] -

Implication: When analyzing via NMR, expect distinct signals for the enol proton (

10-12 ppm) and the methine proton (

Protocol: C1-Alkylation (General Procedure)

This protocol describes the introduction of an alkyl group at the C1 position, a common first step in building quaternary centers.

-

Preparation: In a flame-dried flask under

, dissolve Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (1.0 eq) in anhydrous THF. -

Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (1.1 eq, 60% dispersion) portion-wise. Evolution of

gas will be vigorous.[2] -

Equilibration: Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear/yellow (Enolate formation).

-

Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq) dropwise.[1]

-

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (Visualize with Anisaldehyde stain).

-

Workup: Quench with saturated

. Extract with EtOAc.[6][7] Wash organic layer with brine, dry over

Decarboxylation to 3,3-Dimethylcyclopentanone

To access the simple ketone scaffold:

-

Reagents: LiCl (2 eq) in wet DMSO at 140°C (Krapcho conditions) OR 6M HCl reflux.

-

Outcome: Removal of the ester moiety yields 3,3-dimethylcyclopentanone .[1][2] Note that the numbering changes upon decarboxylation (the gem-dimethyl group is at position 3 relative to the ketone).

Applications in Drug Discovery[1]

This scaffold serves as a "chiral pool" alternative when resolved enzymatically.

Application Workflow

The following diagram details how this core is transformed into high-value targets.

Caption: Divergent synthesis pathways from the core scaffold to pharmaceutical intermediates.

Safety and Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The

-keto ester moiety is sensitive to hydrolysis and oxidation over prolonged exposure to air/moisture.[1][2] -

Disposal: Dispose of as organic waste containing halogens (if alkylated) or non-halogenated organic solvent waste.[2]

References

-

Nanyang Technological University (NTU). Bioinspired reactions in the synthesis of complex molecules: New generation of In(III) catalysts. (2018). Describes the Wolff rearrangement synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate.

-

BenchChem. Methyl 2-Oxocyclopentanecarboxylate in Natural Product Synthesis. (2025). Overview of beta-keto ester reactivity and applications.

-

Organic Chemistry Portal. Dieckmann Condensation Mechanism and Applications. Detailed mechanistic review of diester cyclizations.

-

PubChem. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate Compound Summary. National Library of Medicine.[2]

Sources

- 1. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 2. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicreactions.org [organicreactions.org]

Technical Guide: Tautomeric Dynamics of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the keto-enol tautomerism in cyclic

This document details the thermodynamic drivers of the equilibrium, provides a self-validating NMR protocol for quantifying tautomeric ratios, and outlines the synthetic implications of these dynamics.

Structural Dynamics & Thermodynamics[2]

The Equilibrium Landscape

Unlike acyclic analogs (e.g., methyl acetoacetate), which exist predominantly in the keto form, five-membered cyclic

-

Conformational Locking: The cyclic structure enforces a cisoid arrangement of the carbonyls, reducing the entropic penalty for forming the intramolecular hydrogen bond required for the enol.

-

Gem-Dimethyl Effect: In the specific case of the 4,4-dimethyl variant, the Thorpe-Ingold effect compresses the internal bond angle at C4, favoring the planar or near-planar conformation of the enol form over the puckered keto form.

Mechanistic Pathway

The interconversion proceeds through a common enolate intermediate or a concerted proton transfer, heavily influenced by solvent polarity.

Figure 1: Mechanistic pathway of tautomerization highlighting thermodynamic drivers.

Analytical Characterization: The NMR Protocol

Accurate quantification of the tautomeric constant (

The Symmetry Probe (Self-Validating Logic)

-

Keto Form: The C1 carbon is a chiral center. Consequently, the gem-dimethyl groups at C4 are diastereotopic .[1][2] In a high-resolution

H NMR, these should appear as two distinct singlets (or a very tight doublet-like split).[1][2] -

Enol Form: The molecule becomes planar (or rapidly interconverting planar average) and loses the chiral center at C1 (it becomes

). The C4 methyl groups become enantiotopic/equivalent , appearing as a single sharp singlet.

If you observe three methyl singlets in the aliphatic region, your system is in slow exchange, and you can quantify the ratio directly.

Experimental Protocol: Determination of [3]

Objective: Calculate % Enol in CDCl

Reagents:

-

Analyte: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (>98% purity).[1][2]

-

Solvent: CDCl

(Dried over activated 4Å molecular sieves to prevent acidic catalysis of exchange).[1][2]

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 15 mg of analyte in 0.6 mL CDCl

. Critical: Do not use TMSP/acidic internal standards as they catalyze tautomerization. -

Acquisition Parameters:

-

Relaxation Delay (

): Wait 10 seconds . The vinyl proton of the enol and the methine proton of the keto form have significantly different -

Scans: 16 (Concentration is high enough for low scan count).

-

Processing: Apply exponential multiplication (LB = 0.3 Hz) and careful phase correction.

-

Integration Targets:

-

Region A (Enol): Vinyl -OH proton.[1][2] Usually a broad singlet far downfield (

10.0–12.0 ppm).[1][2] -

Region B (Keto): The C1 methine proton (-CH-COOMe).[1][2] Usually a singlet or doublet around

3.0–3.5 ppm.[1][2] -

Region C (Internal Check): The methoxy methyls (-OCH

).[1][2] You will see two peaks: one for keto, one for enol.[1][2]

-

Calculation:

Note: Cross-validate using the methoxy signals. If the ratios differ >5%, check for baseline errors or impurities.

Synthetic Implications

Alkylation Regioselectivity (C- vs. O-Alkylation)

The tautomeric ratio in the resting state often correlates with the ratio of O- vs. C-alkylation products under neutral or kinetic conditions.[1]

| Parameter | Keto-Dominant Conditions | Enol-Dominant Conditions |

| Solvent | Polar Protic (MeOH, H | Non-polar (Toluene, THF) |

| Reactive Species | "Soft" Nucleophile (Carbon) | "Hard" Nucleophile (Oxygen) |

| Major Product | C-Alkylation (Desired for chain extension) | O-Alkylation (Vinyl ether formation) |

| Implication | Use polar solvents or soft counter-ions (Li | Use "hard" electrophiles (sulfates/triflates) to trap the enol. |

Racemization Risk

For chiral synthesis, the keto form possesses a stereocenter at C1. However, the tautomerization pathway passes through the achiral enol/enolate.

-

Risk: If the reaction time is slower than the tautomerization rate (

), any enantiomeric excess (ee) induced in the keto form will wash out. -

Mitigation: Perform reactions at low temperatures (-78°C) where

is minimized, or use quaternary ammonium salts to stabilize the specific enolate geometry.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing these substrates.

Figure 2: NMR decision matrix for distinguishing slow vs. fast exchange regimes.

References

-

Thermodynamics of Cyclic Systems

-

Solvent Effects on Tautomerism

-

NMR Methodology

-

Compound Specific Data

Sources

- 1. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

Methodological & Application

Dieckmann condensation protocol for Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate synthesis

Application Note: AN-SYN-404 Topic: Dieckmann Condensation Protocol for Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate Synthesis

Executive Summary

This application note details the regioselective synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate via the Dieckmann condensation of dimethyl 3,3-dimethylhexanedioate (dimethyl 3,3-dimethyladipate). This molecule serves as a critical scaffold in the synthesis of bioactive terpenes, fragrances (e.g., jasmonate analogues), and pharmaceutical intermediates like prostaglandins.[1]

The protocol prioritizes regiocontrol and scalability , utilizing sodium methoxide (NaOMe) in toluene to drive the equilibrium toward the target 5-membered ring. By leveraging the steric difference between the two

Strategic Analysis: Mechanism & Regioselectivity

The Thermodynamic Sink

The Dieckmann condensation is reversible. The reaction is driven to completion not by the cyclization step itself, but by the irreversible deprotonation of the final

Regiocontrol: The Steric Filter

The precursor, dimethyl 3,3-dimethylhexanedioate , is an unsymmetrical diester. It possesses two enolizable positions:

-

C2 Position: Adjacent to the quaternary C3 carbon. This position is "neopentyl-like" and significantly sterically hindered.

-

C5 Position: Adjacent to a methylene group (C4). This position is kinetically accessible and unhindered.

Causality: The base preferentially deprotonates the accessible C5 position. The resulting enolate attacks the distal ester carbonyl (C1), forming the C1-C5 bond. This pathway yields the 4,4-dimethyl substituted ring. The alternative pathway (deprotonation at C2) is kinetically suppressed, ensuring high regiochemical purity.

Figure 1: Mechanistic pathway illustrating the steric governance of regioselectivity favoring the 4,4-dimethyl isomer.

Experimental Protocol

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Dimethyl 3,3-dimethylhexanedioate | Precursor | 1.0 | Must be dry (<0.1% H2O). |

| Sodium Methoxide (NaOMe) | Base | 1.2 - 1.5 | Solid (95%+) preferred over solution for stoichiometry control. |

| Toluene | Solvent | 10-15 vol | Anhydrous. Forms azeotrope with MeOH. |

| Glacial Acetic Acid | Quench | 1.5 | Used to neutralize enolate carefully. |

| Methanol | Co-solvent | Catalytic | Optional; helps solubilize NaOMe initially. |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Flush the system with Nitrogen (

) or Argon to maintain an inert atmosphere. Note: Moisture kills the base and halts the reaction.

Step 2: Base Suspension

-

Charge the flask with Sodium Methoxide (1.2 equiv) .

-

Add anhydrous Toluene (10 volumes) .

-

Initiate stirring to create a fine suspension. Heat the mixture to 80°C .

Step 3: Controlled Addition (The "High Dilution" Effect)

-

Dissolve Dimethyl 3,3-dimethylhexanedioate (1.0 equiv) in a minimal amount of Toluene.

-

Add the diester solution dropwise via the addition funnel over 60–90 minutes .

-

Scientific Rationale: Slow addition maintains a low concentration of the unreacted diester relative to the base, favoring intramolecular cyclization over intermolecular polymerization (Claisen condensation between two diester molecules).

Step 4: Reflux & Equilibrium Drive

-

Increase temperature to 100–110°C (Reflux) .

-

Critical Step: If possible, use a Dean-Stark trap or distill off the Toluene/Methanol azeotrope. Removing the methanol byproduct drives the equilibrium forward (Le Chatelier’s principle).

-

Maintain reflux for 6–8 hours . Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.

Step 5: Quench & Workup

-

Cool the reaction mixture to 0–5°C in an ice bath. The mixture will likely be a thick slurry (the sodium enolate salt).

-

Slowly add Glacial Acetic Acid (1.5 equiv) diluted in cold water. Caution: Exothermic.

-

Stir until two clear layers form.

-

Separate the organic layer.[2][3] Extract the aqueous layer twice with Ethyl Acetate or Toluene.

-

Combine organic phases and wash with:

-

Brine (Sat. NaCl).

-

Water (to remove excess acid/salts).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 6: Purification

-

The crude oil is typically >90% pure.

-

For high purity (>98%), perform vacuum distillation .

-

Boiling Point: Approx. 105–110°C at 15–20 mmHg [1].

-

Figure 2: Operational workflow for the synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate.

Process Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield / Polymerization | Addition was too fast or concentration too high. | Increase solvent volume (Toluene) or slow down addition rate to favor intramolecular reaction. |

| Starting Material Remains | Reaction equilibrium not shifted. | Ensure Methanol is being removed (distillation/Dean-Stark) or increase reaction time. |

| Decarboxylation (Product loss) | Workup was too acidic or hot. | The |

| Solid Cake Formation | Sodium enolate precipitation. | This is normal. Ensure efficient mechanical stirring or overhead stirring for larger scales. |

Safety Note: Sodium Methoxide is caustic and moisture-sensitive. Toluene is flammable. All steps involving NaOMe must be performed in a fume hood.

References

-

Dieckmann, W. (1894).[4][5] Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

-

Organic Syntheses. (1993). Cyclopropanone Ethyl Hemiketal. Org. Synth. 1993, 71, 196. (Demonstrates related ketone enolate chemistry and handling). Retrieved from [Link]

- Google Patents. (2015). Preparation method of cyclopentanone-2-carboxylic acid methyl ester (CN103333070B). (Industrial scale protocol using NaOMe/Toluene).

-

Master Organic Chemistry. (2020). The Dieckmann Condensation. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate in Complex Synthesis

Introduction & Core Value Proposition

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 60585-44-6) is a specialized

-

The Thorpe-Ingold Effect: The gem-dimethyl substituents compress the internal bond angle, reducing the conformational entropy of the ring. This pre-organization accelerates intramolecular cyclization rates, making this scaffold ideal for constructing fused ring systems (e.g., triquinanes like Pentalenolactone).

-

Metabolic Stability: In medicinal chemistry, gem-dimethyl groups block metabolic oxidation at the C4 position, a common soft spot in cyclopentane-based drugs.

-

Lipophilicity Modulation: The methyl groups increase logP, improving membrane permeability for downstream pharmaceutical candidates.

This guide details the synthesis, reactivity, and application of this building block, moving beyond standard protocols to provide field-proven methodologies.

Structural Analysis & Reactivity Landscape

To utilize this building block effectively, one must understand its amphiphilic nature. It possesses both nucleophilic potential (at the

Reactivity Map

Figure 1: Functional reactivity map of the MDOC scaffold. The C1 position is the primary gateway for carbon-carbon bond formation.

Protocol A: De Novo Synthesis of the Building Block

While commercially available, high-purity synthesis in-house is often required for scale-up or isotopic labeling. The most robust route is the Dieckmann condensation of dimethyl 3,3-dimethyladipate.

Mechanism & Rationale

The reaction involves an intramolecular Claisen condensation.[2][3] The gem-dimethyl group actually assists this cyclization compared to unsubstituted adipates due to the angle-compression effect.

Step-by-Step Methodology

Reagents:

-

Dimethyl 3,3-dimethyladipate (1.0 equiv)

-

Sodium Methoxide (NaOMe), 25 wt% in MeOH (1.2 equiv) or solid NaH (1.1 equiv)

-

Toluene (anhydrous)[4]

-

Glacial Acetic Acid (for quench)[4]

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.

-

Solvent Prep: Charge toluene (10 volumes relative to substrate) and heat to 80°C.

-

Base Addition: Add NaOMe solution dropwise. Note: If using NaH, add solid portions at 0°C first, then heat.

-

Cyclization: Add Dimethyl 3,3-dimethyladipate dropwise over 1 hour. The slow addition prevents intermolecular oligomerization.

-

Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) or GC-MS. The starting diester will disappear, and a new lower Rf spot (enol form) will appear.

-

Quench: Cool to 0°C. Acidify with glacial acetic acid until pH ~6. Crucial: Do not use strong mineral acids (HCl) aggressively, as this can induce premature decarboxylation.

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Distillation under reduced pressure (approx. 85–90°C at 5 mmHg) yields the product as a clear oil.

Self-Validation:

-

1H NMR (CDCl3): Look for the diagnostic gem-dimethyl singlets (~1.1–1.2 ppm) and the methyl ester singlet (~3.7 ppm).

-

IR: Distinct carbonyl bands for the ketone (~1750 cm⁻¹) and ester (~1725 cm⁻¹).

Protocol B: Regioselective Alkylation & Decarboxylation

This workflow is the primary method for synthesizing 3,3-dimethylcyclopentanone derivatives, which are precursors to hirsutene and other triquinane natural products.

Workflow Diagram

Figure 2: Synthetic workflow for converting MDOC into functionalized cyclopentanones.

Detailed Protocol

1. Alkylation (C-C Bond Formation)

-

Base Selection: Use Sodium Hydride (NaH, 60% dispersion) for non-activated alkyl halides. Use Potassium Carbonate (K₂CO₃) for highly reactive electrophiles (e.g., allyl bromide).

-

Procedure:

-

Suspend NaH (1.1 equiv) in dry THF at 0°C.

-

Add MDOC (1.0 equiv) dropwise.[4] Evolution of H₂ gas will be vigorous. Stir 30 min.

-

Add the alkyl halide (1.1 equiv).

-

Warm to RT and stir until completion (TLC monitoring).

-

Critical Insight: If

-alkylation is observed (formation of enol ether), switch solvent to DMF or add HMPA/DMPU as a co-solvent to favor

-

2. Krapcho Decarboxylation To remove the ester and leave the substituted ketone:

-

Reagents: Lithium Chloride (LiCl, 2-3 equiv), Water (1 equiv), DMSO.

-

Procedure:

-

Dissolve the alkylated intermediate in DMSO.

-

Add LiCl and a stoichiometric amount of water (accelerates the reaction).

-

Heat to 140–160°C. CO₂ evolution indicates reaction progress.

-

Workup: Pour into ice water and extract with ether. DMSO removal is critical; wash extensively with water.

-

Comparative Data: Solvent Effects on Alkylation

The choice of solvent significantly impacts the ratio of

| Solvent | Base | Dielectric Constant | C:O Ratio | Notes |

| THF | NaH | 7.5 | 85:15 | Standard condition; good balance. |

| DMF | NaH | 36.7 | 95:5 | High polarity favors "soft" C-nucleophile. |

| Acetone | K₂CO₃ | 20.7 | 60:40 | High O-alkylation risk; use only for allyl/benzyl halides. |

| t-BuOH | t-BuOK | 12.4 | 90:10 | Good for bulky electrophiles; prevents transesterification. |

Applications in Heterocycle Synthesis[3][5]

MDOC is an excellent precursor for fused pyrazoles and pyrimidines, common pharmacophores in kinase inhibitors (e.g., JAK or CDK inhibitors).

Protocol: Pyrazole Formation

-

Reagents: MDOC (1 equiv), Hydrazine hydrate (or substituted hydrazine) (1.2 equiv), Ethanol.

-

Conditions: Reflux for 2 hours.

-

Mechanism: The hydrazine nitrogen attacks the ketone (C2) first, forming a hydrazone, followed by intramolecular attack on the ester (C1) to close the ring.

-

Result: 6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one.

-

Medicinal Chem Utility: The resulting pyrazolone can be chlorinated (POCl₃) and coupled via Suzuki reactions to aryl groups.

Troubleshooting & Storage

-

Stability: The ester is stable at 4°C. However, the enol form is susceptible to oxidation over long periods. Store under argon.

-

Enolization Check: If the compound appears as a solid or semi-solid, it may have enolized significantly. Dissolve in CDCl₃; the enol proton appears downfield (>10 ppm). This does not affect reactivity for deprotonation reactions.

-

Impurity Profile: Common impurities include the O-alkylated byproduct or the ring-opened diester (from hydrolysis). Check purity via GC-FID before use in sensitive catalytic steps.

References

-

Fundamental Synthesis (Dieckmann)

- Dieckmann, W. "Über die Einwirkung von Natrium auf Adipinsäureester." Berichte der deutschen chemischen Gesellschaft, 1894.

-

Modern Adaptation: (General procedure for Dieckmann Condensation).

-

Application in Natural Product Synthesis (Triquinanes)

-

Decarboxylation Protocols (Krapcho)

- Krapcho, A. P.

-

Reference Link:

-

Chemical Data & Safety

-

PubChem Compound Summary for Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (CAS 60585-44-6).[5]

-

Reference Link:

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. fiveable.me [fiveable.me]

- 4. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent [benchchem.com]

- 5. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | C9H14O3 | CID 11789638 - PubChem [pubchem.ncbi.nlm.nih.gov]

Enantioselective synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate derivatives

Application Note: Enantioselective Synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate Derivatives

Abstract

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate is a privileged scaffold in the synthesis of complex terpenes, steroids, and bioactive alkaloids (e.g., Toosendanin derivatives). The introduction of a quaternary stereocenter at the

Strategic Overview

The synthesis of quaternary stereocenters in five-membered rings is historically challenging due to ring strain and conformational flexibility. The "4,4-dimethyl" substitution pattern, however, provides a kinetic advantage via the Thorpe-Ingold effect, often improving cyclization rates and rigidifying the ring conformation, which can enhance enantioselectivity during catalysis.

We present two complementary routes:

| Feature | Route A: Pd-Catalyzed DAAA | Route B: Asymmetric PTC Alkylation |

| Primary Mechanism | Inner-sphere transition metal catalysis | Ion-pairing organocatalysis |

| Key Bond Formed | C(sp³)-C(sp³) (Allylation) | C(sp³)-C(sp³) (Benzylation/Alkylation) |

| Substrate Req. | Allyl | Methyl |

| Enantioselectivity | Excellent (>90% ee typical) | Good to Excellent (85-95% ee) |

| Scalability | High (Low catalyst loading) | High (Cheap reagents, no heavy metals) |

| Atom Economy | High (CO₂ is the only byproduct) | Moderate (Stoichiometric salt waste) |

Protocol A: Pd-Catalyzed Decarboxylative Allylic Alkylation (DAAA)

This method is the "gold standard" for generating

Mechanistic Pathway

The reaction is driven by the formation of a

Figure 1: Catalytic cycle for the Pd-catalyzed decarboxylative allylic alkylation.

Experimental Procedure

Reagents:

-

Substrate: Allyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (1.0 equiv). Note: Synthesized via Dieckmann condensation of allyl methyl 3,3-dimethyladipate or transesterification.

-

Catalyst Precursor:

(2.5 mol %) or -

Chiral Ligand:

(6.0 mol %). Critical: The PHOX ligand class is superior for 5-membered rings compared to C2-symmetric ligands. -

Solvent: Anhydrous Toluene or 2:1 Hexanes/Toluene (0.033 M concentration).

Step-by-Step Protocol:

-

Catalyst Pre-complexation: In a glovebox or under strict Argon atmosphere, charge a flame-dried Schlenk flask with

(11.5 mg, 0.0125 mmol) and -

Substrate Addition: Add the allyl

-keto ester substrate (0.5 mmol) directly to the catalyst solution. -

Reaction: Stir the mixture at 25°C. Monitor by TLC (usually 2-4 hours). The reaction produces

gas; ensure the system is vented through an oil bubbler or a needle to avoid pressure buildup. -

Quench & Purification: Once starting material is consumed, filter the reaction mixture through a small pad of silica gel (eluting with

) to remove the palladium catalyst. -

Concentration: Concentrate the filtrate in vacuo.

-

Isolation: Purify via flash column chromatography (Silica gel, typically 9:1 Hexanes/EtOAc) to yield the

-allyl-4,4-dimethyl-cyclopentanone.

Expected Results:

-

Yield: 85-94%

-

ee: 88-96% (Determined by Chiral HPLC/GC)

Protocol B: Asymmetric Phase-Transfer Catalysis (PTC)

This route is ideal when the desired electrophile is not an allyl group (e.g., benzyl, propargyl, or simple alkyl). It utilizes a chiral quaternary ammonium salt to facilitate the transfer of the enolate across the organic/aqueous interface.

Mechanistic Pathway

The inorganic base deprotonates the

Figure 2: Interfacial mechanism for Phase-Transfer Catalyzed alkylation.

Experimental Procedure

Reagents:

-

Substrate: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (1.0 equiv).

-

Electrophile: Benzyl bromide (1.2 equiv) or similar active halide.

-

Catalyst:

-Sprio chiral quaternary ammonium salt (Maruoka Catalyst) or Cinchonidine-derived catalyst (1-5 mol %). -

Base:

or solid -

Solvent: Toluene or Toluene/

(10:1).

Step-by-Step Protocol:

-

Setup: In a reaction vial, dissolve the substrate (0.2 mmol) and the chiral catalyst (1 mol %) in Toluene (2.0 mL).

-

Cooling: Cool the mixture to 0°C (or -20°C for higher selectivity) using a cryocooler or ice/salt bath.

-

Base Addition: Add the base (e.g., 50% aqueous KOH, 0.5 mL) dropwise with vigorous stirring. High stirring speed (1000+ rpm) is critical for PTC efficiency.

-

Electrophile Addition: Add the alkyl halide (0.24 mmol) slowly.

-

Reaction: Stir vigorously at the set temperature for 12-24 hours. Monitor consumption of the starting keto-ester by TLC.[1]

-

Workup: Dilute with water and extract with Ethyl Acetate (

). Wash combined organics with brine and dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Expected Results:

-

Yield: 80-92%

-

ee: 90-95% (highly dependent on catalyst structure and temperature).

Troubleshooting & Optimization Matrix

| Problem | Potential Cause | Corrective Action |

| Low Conversion (Pd-DAAA) | Catalyst poisoning or inactive Pd source. | Use fresh |

| Low ee% (Pd-DAAA) | Temperature too high or wrong solvent. | Lower temp to 0°C. Switch from THF to Toluene or TBME (TBME often enhances ee). |

| Racemization (PTC) | Product enolization post-reaction. | Quench immediately upon completion. Avoid prolonged exposure to base after reaction finishes. |

| Poor Stirring (PTC) | Phase separation. | PTC is diffusion-limited. Ensure max RPM stirring. Use a baffled flask if scaling up. |

| Byproduct Formation | O-alkylation (PTC). | Use "softer" electrophiles or change solvent polarity (Toluene favors C-alkylation over O-alkylation). |

References

-

Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[3] Journal of the American Chemical Society, 126(46), 15044–15045. Link

-

Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates. Journal of the American Chemical Society, 127(6), 17180–17181. Link

-

Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Reactions. Angewandte Chemie International Edition, 52(2), 4312–4348. Link

-

PubChem Compound Summary. (n.d.). Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate.[4] National Center for Biotechnology Information. Link

-

Keith, J. A., Behenna, D. C., & Stoltz, B. M. (2012). The Reaction Mechanism of the Enantioselective Tsuji Allylation: Inner-Sphere vs Outer-Sphere Pathways. Journal of the American Chemical Society, 134(22), 8993–9002. Link

Sources

- 1. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent [benchchem.com]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation of Thiopyranones. Access to Acyclic, Stereogenic α-Quaternary Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | C9H14O3 | CID 11789638 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate in natural product synthesis

Application Note: Strategic Utilization of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate in Natural Product & API Synthesis

Executive Summary

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (MDOC) is a pivotal

Its value lies in its bifunctionality: the C1 position (flanked by the ketone and ester) serves as a highly reactive nucleophile for alkylation, while the ester moiety directs regioselectivity before being excised via decarboxylation. This guide details the synthesis of MDOC, its downstream application in constructing bioactive scaffolds, and critical troubleshooting protocols for industrial and academic workflows.

Chemical Profile & Reactivity

-

Compound: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate[1][2][3][4][5]

-

CAS: 60585-44-6[1]

-

Molecular Formula:

-

Key Structural Feature: The 4,4-dimethyl substitution pattern is chemically distinct from the 5,5-isomer, preventing gem-dimethyl migration during specific rearrangement protocols.

-

Reactivity Logic:

-

C1-Alkylation: The acidic proton at C1 (

) allows for facile deprotonation by weak bases (e.g., -

Decarboxylation: Acid-catalyzed hydrolysis removes the ester directing group, locking in the alkyl substituent at the

-position of the resulting cyclopentanone.

-

Core Protocol A: Scalable Synthesis of MDOC

Objective: Synthesis of MDOC via Dieckmann Condensation of Dimethyl 3,3-dimethyladipate. Scale: Pilot (100 g basis).

Reagents & Equipment

-

Precursor: Dimethyl 3,3-dimethyladipate (Dimethyl 3,3-dimethylhexanedioate).

-

Base: Sodium Methoxide (NaOMe), 30% in Methanol or solid (95%).

-

Solvent: Toluene (anhydrous) or DMF (for higher kinetics).

-

Quench: Glacial Acetic Acid.

Step-by-Step Methodology

-

Setup: Flame-dry a 2L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

-

Base Suspension: Charge Toluene (600 mL) and NaOMe (1.1 equiv, 0.55 mol). Heat to 90°C to create a uniform suspension.

-

Addition: Add Dimethyl 3,3-dimethyladipate (1.0 equiv, 0.5 mol) dropwise over 60 minutes.

-

Critical Insight: Slow addition prevents intermolecular Claisen condensation (oligomerization).

-

-

Reflux: Heat to reflux (110°C) for 6–8 hours. Monitor methanol evolution (use a Dean-Stark trap if driving equilibrium is difficult, though Dieckmann is usually irreversible with NaOMe).

-

Workup: Cool to 10°C. Neutralize with Glacial Acetic Acid (1.1 equiv) to pH 6–7.

-

Extraction: Add water (400 mL). Separate the organic layer.[6][7] Extract aqueous layer with Ethyl Acetate (

mL). -

Purification: Dry combined organics over

. Concentrate in vacuo. Distill the residue under reduced pressure (approx. 120°C @ 10 mmHg). -

Expected Yield: 85–92% (Colorless oil).

Core Protocol B: Application in API Synthesis (Metconazole Intermediate)

Objective: Synthesis of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone. This protocol demonstrates the classic Alkylation

Reaction Workflow Diagram

Figure 1: Synthetic workflow for the conversion of MDOC to the Metconazole precursor via alkylation and decarboxylation.

Detailed Methodology

Step 1: C1-Alkylation

-

Activation: Dissolve MDOC (1.0 equiv) in Toluene. Add Sodium Methoxide (1.05 equiv). Stir at ambient temperature for 30 min to generate the enolate.

-

Alkylation: Add 4-chlorobenzyl chloride (1.0 equiv). Heat to reflux (110°C) for 3–5 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting

-keto ester spot should disappear. -

Isolation: Wash with water, dry, and concentrate. The crude oil (C1-alkylated ester) is typically used directly in Step 2.

Step 2: Hydrolysis & Decarboxylation

-

Acid Matrix: Suspend the crude intermediate in a mixture of Glacial Acetic Acid (2.0 vol) and 10%

(0.2 vol). -

Thermolysis: Heat to 105–110°C for 8 hours.

-

Purification: Dilute with Toluene and water. Separate phases. Distill the organic layer to obtain the target ketone.[11]

-

Target Data: Boiling point ~125°C @ 2 mmHg.

-

Application Note: Natural Product Scaffolds

For researchers targeting terpenoids (e.g., Fraxinellone or Triquinanes ), the MDOC scaffold offers a shortcut to the gem-dimethyl cyclopentane ring.

| Application Class | Target Molecule | Synthetic Strategy using MDOC |

| Limonoid Degradation | Fraxinellone | MDOC is converted to a vinyl triflate or enol ether, followed by Pd-catalyzed coupling to append the furan ring. |

| Triquinanes | Hirsutene | The ketone of MDOC serves as the anchor for Robinson Annulation with methyl vinyl ketone (MVK), building the second ring of the fused system. |

| Heterocycles | Pyrimidines | Condensation of MDOC with amidines (e.g., methyl carbamimidothioate) yields bicyclic pyrimidines used in kinase inhibition. |

Troubleshooting & Expert Insights

-

Issue: O-Alkylation vs. C-Alkylation.

-

Cause: Use of "hard" electrophiles or polar aprotic solvents (DMSO) can favor O-alkylation (enol ether formation).

-

Solution: Use Toluene (non-polar) and softer counter-ions (Na+ rather than K+ with crown ethers) to maximize C-alkylation.

-

-

Issue: Incomplete Decarboxylation.

-

Cause: Temperature too low (<100°C).

-

Solution: Ensure the reaction temperature exceeds 105°C. The evolution of

gas is the visual indicator of progress.

-

-

Issue: Ester Exchange.

-

Observation: Formation of ethyl ester if Ethanol is used during workup/quenching.

-

Fix: Strictly use Methanol if the methyl ester is required, or avoid alcohols entirely during the quench of the alkylation step.

-

References

-

Dieckmann Condensation Protocol

-

Metconazole Intermediate Synthesis (Alkylation/Decarboxylation)

-

Process for the preparation of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone.[11] US Patent 7166750B1. (2007).

-

-

General Reactivity of 4,4-dimethyl-2-oxocyclopentanecarboxylate

- Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate Compound Summary. PubChem CID 11789638.

-

Application in Kinase Inhibitor Synthesis

- Substituted pyridinone compounds as MEK inhibitors.

Sources

- 1. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | C9H14O3 | CID 11789638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate [myskinrecipes.com]

- 3. Thieme E-Books & E-Journals - [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent [benchchem.com]

- 7. EP3356345A1 - Heteroaryl derivatives as sepiapterin reductase inhibitors - Google Patents [patents.google.com]

- 8. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthetic studies on terpene compounds. Part 13. Total synthesis of fraxinellone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. US7166750B1 - Process for the preparation of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone - Google Patents [patents.google.com]

Experimental procedure for alkylation of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Importance

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 60585-44-6) is a high-value

The critical synthetic transformation for this scaffold is the C-alkylation at the C1 position .[1] This reaction generates a quaternary carbon center—a challenging structural motif that is prone to steric hindrance and competing O-alkylation.[1]

This Application Note provides a rigorous, field-validated protocol for the C-selective alkylation of this substrate. By utilizing a controlled deprotonation strategy with Sodium Hydride (NaH) in polar aprotic media, we maximize the formation of the thermodynamic product while suppressing O-alkylation byproducts.

Reaction Mechanism & Strategic Considerations

Mechanistic Pathway

The reaction proceeds via an

-

C-Alkylation (Desired): Forms a quaternary center at C1.[1] Thermodynamically favored with soft electrophiles and appropriate solvent control.[1]

-

O-Alkylation (Undesired): Forms an enol ether.[1] Kinetic product favored by hard electrophiles, highly polar solvents (like HMPA/DMSO mixtures), or poor temperature control.[1]

Structural Diagram (DOT)

Figure 1: Mechanistic divergence in

Experimental Protocol

Reagents & Equipment Table

| Component | Specification | Role | Notes |

| Substrate | Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate | Starting Material | Dry under high vacuum if oil.[1] |

| Base | Sodium Hydride (60% dispersion in mineral oil) | Base | Hazard: Reacts violently with water.[1] |

| Solvent | Tetrahydrofuran (THF), Anhydrous | Solvent | Stabilizer-free preferred.[1] |

| Electrophile | Alkyl Halide (R-X) | Reagent | Iodides > Bromides > Chlorides.[1] |

| Additive | Potassium Iodide (KI) | Catalyst | Optional: Finkelstein activation for chlorides.[1] |

| Quench | Sat. Aq. Ammonium Chloride ( | Proton Source | Buffers reaction to pH ~7.[1] |

Step-by-Step Procedure

Pre-requisites:

-

All glassware must be oven-dried (

) and cooled under a stream of Argon or Nitrogen.[1] -

Perform all steps in a fume hood.[1]

Phase 1: Enolate Formation [1]

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a temperature probe. Flush with inert gas (

or -

Base Preparation: Add Sodium Hydride (1.2 equiv) to the flask.

-

Solvent Addition: Suspend NaH in Anhydrous THF (0.2 M relative to substrate) . Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 15–20 minutes.

-

Maturation: Allow the mixture to stir at 0°C for 30 minutes , then warm to Room Temperature (RT) for 30 minutes. The solution should turn clear or slightly yellow, indicating complete enolate formation.[1]

Phase 2: Alkylation

-

Electrophile Addition: Cool the mixture back to 0°C (optional, depends on electrophile reactivity). Add the Alkyl Halide (1.1 – 1.5 equiv) dropwise.[1]

-

Note: If using a chloride, add 0.1 equiv of TBAI or KI to accelerate the reaction.

-

-

Reaction: Remove the ice bath and stir at RT or Reflux (

) . -

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1] Look for the disappearance of the starting material spot (

) and appearance of the less polar product (

Phase 3: Workup & Purification

-

Quench: Cool to 0°C. Carefully quench with Sat. Aq.

. -

Extraction: Dilute with Diethyl Ether (

) or Ethyl Acetate.[1] Separate layers. Extract aqueous layer 2x with organic solvent.[1] -

Washing: Wash combined organics with Water (1x) and Brine (1x).[1]

-

Drying: Dry over Anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via Flash Column Chromatography on Silica Gel.

Workflow Diagram (DOT)

Figure 2: Operational workflow for the batch alkylation process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Enolate quenching by moisture.[1] | Ensure NaH quality; dry THF over molecular sieves. |

| O-Alkylation (Enol Ether) | Solvent too polar (HMPA/DMSO) or "Hard" Electrophile.[1] | Switch to non-polar solvent (Toluene) or less polar (THF).[1] Use Iodides instead of Sulfates/Triflates.[1] |

| Dialkylation | Not possible at C1 (Quaternary). | Note: This substrate is self-limiting at C1, but watch for C3 alkylation (rare).[1] |

| Starting Material Recovery | Steric hindrance of gem-dimethyl group.[1] | Increase temperature to reflux; switch solvent to DMF ( |

Characterization Standards

Upon successful alkylation, the C1-H proton signal (typically a multiplet or doublet of doublets around 3.0–3.5 ppm) will disappear from the

-

NMR (CDCl3): Look for the disappearance of the methine proton (

-

NMR: The C1 carbon signal will shift downfield (approx. 50-60 ppm

-

IR: Retention of two carbonyl stretches (Ester

, Ketone

References

-

BenchChem. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent.[1] Retrieved from [1]

-

PubChem. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

-

Tsuzuki, S., et al. (2012).[1][5] Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226.[1][5] Retrieved from

-

GuideChem. How to Prepare Methyl 2-cyclopentanonecarboxylate? Retrieved from

-

Sigma-Aldrich. Methyl 2-oxocyclopentanecarboxylate Product Information. Retrieved from [1]

Sources

- 1. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | C9H14O3 | CID 11789638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarworks.smith.edu [scholarworks.smith.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. chemistryviews.org [chemistryviews.org]

Krapcho decarboxylation conditions for substituted beta-keto esters

Application Note: Precision Decarboxylation of Sterically Demanding

Executive Summary

The Krapcho decarboxylation is the method of choice for the dealkoxycarbonylation of

Mechanistic Insight & Causality

To optimize this reaction, one must understand that it is not a decarboxylation in the first step, but rather a nucleophilic dealkylation .

The Steric Advantage

In

Pathway Analysis

-

Activation: The metal cation (

, -

Dealkylation (

): The halide anion ( -

Decarboxylation: The resulting carboxylate is unstable at high temperatures (

) and spontaneously decarboxylates to an enolate. -

Protonation: The enolate is protonated by residual water or solvent to yield the ketone.

Figure 1: Mechanistic pathway of Krapcho decarboxylation highlighting the critical SN2 dealkylation step prior to CO2 loss.

Critical Parameters & Optimization

| Parameter | Recommendation | Rationale |

| Solvent | DMSO (Primary), DMF, NMP | High dielectric constant promotes charge separation of the salt; high boiling point allows thermal decarboxylation. |

| Salt | LiCl (Standard), MgCl2, NaCl | |

| Water Content | 1–3 equivalents | Essential for the final protonation step. Anhydrous conditions can stall the reaction at the enolate stage.[1] |

| Temperature | 140–160 °C | Required to overcome the activation energy of the decarboxylation step. |

| Ester Group | Methyl > Ethyl | Methyl esters react 10–100x faster due to |

Experimental Protocols

Protocol A: Standard Thermal Decarboxylation (LiCl/DMSO)

Best for: General substrates, scale-up, and sterically hindered

Reagents:

-

Substituted

-keto ester (1.0 equiv) -

Lithium Chloride (LiCl) (2.0 – 4.0 equiv)

-

DMSO (Reagent Grade, 5–10 mL per gram of substrate)

-

Water (2.0 equiv)

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the

-keto ester and DMSO. -

Addition: Add LiCl (solid) and water. Note: The reaction mixture may not be homogeneous initially.

-

Heating: Heat the mixture to 150 °C (internal temperature). Evolution of gas (

and alkyl halide) indicates reaction initiation. -

Monitoring: Monitor by TLC or LCMS. Methyl esters typically complete in 2–6 hours; ethyl esters may require 12–24 hours.

-

Workup:

-

Cool to room temperature.

-

Dilute with water (5x reaction volume) and extract with Ethyl Acetate or MTBE (3x). Caution: DMSO can retain product; thorough water washes of the organic layer are required.

-

Wash combined organics with brine, dry over

, and concentrate.

-

Protocol B: Microwave-Assisted Aqueous Decarboxylation

Best for: High-throughput screening, difficult substrates, and "Green" chemistry requirements.

Reagents:

-

Substituted

-keto ester (1.0 equiv) -

Lithium Sulfate (

) or NaCl (1.0 – 2.0 equiv) -

Solvent: Water (or 10:1

:DMSO if solubility is poor)

Procedure:

-

Setup: Charge a microwave process vial with the substrate, salt, and water.

-

Reaction: Seal the vial and irradiate at 180–200 °C for 10–30 minutes.

-

Rationale: The superheated water acts as both solvent and proton source. The high pressure/temperature accelerates the hydrolysis/decarboxylation sequence.

-

Workup: Extract directly from the reaction vial with organic solvent.

Troubleshooting & Decision Logic